5-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyridin-2-amine is a complex organic compound that features a thiazole ring, a pyridine ring, and an isopropyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyridin-2-amine typically involves multi-step organic reactions. One common method involves the condensation of a thiazole derivative with a pyridine derivative under controlled conditions. For instance, the reaction might be carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
5-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-4-{[4-(propan-2-yloxy)phenyl]methyl}-1H-pyrazol-3-yl methanesulfonate
- (2S,5R)-N-[4-(2-amino-2-oxoethyl)phenyl]-5-methyl-2-(propan-2-yl)cyclohexanecarboxamide
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine
Uniqueness
What sets 5-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyridin-2-amine apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C18H19N3S |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(5-methylpyridin-2-yl)-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H19N3S/c1-12(2)14-5-7-15(8-6-14)16-11-22-18(20-16)21-17-9-4-13(3)10-19-17/h4-12H,1-3H3,(H,19,20,21) |
InChI Key |
PBZACRCBRAPKGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.